3-Chlorobenzenesulfonamide
Overview
Description
3-Chlorobenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzenesulfonamide where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 3-Chlorobenzenesulfonamide are the twelve carbonic anhydrase (CA) isoforms . These enzymes catalyze the hydration of carbon dioxide to bicarbonate and acid protons, playing a crucial role in many biological functions in the human body . They are also implicated in numerous ailments and diseases such as glaucoma, high altitude sickness, and cancer .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . It inhibits the enzymatic activity of carbonic anhydrases . Despite being designed to inhibit a particular isoform, it can bind to others with similar affinity, potentially causing toxic side effects .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the hydration of carbon dioxide to bicarbonate and acid protons . This can lead to an increase in HCO3- and PO43- excretion in the proximal tubule . The compound’s interaction with these enzymes can significantly impact various biochemical pathways and their downstream effects.
Result of Action
The inhibition of carbonic anhydrases by this compound can lead to various molecular and cellular effects. For instance, it can disrupt the balance of bicarbonate and acid protons in the body, affecting many biological functions . Moreover, it can cause toxic side effects due to its affinity for multiple carbonic anhydrase isoforms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and degradation kinetics . Furthermore, the compound’s interaction with its targets can be influenced by the physiological environment, including the presence of other molecules and ions.
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 3-Chlorobenzenesulfonamide belongs, can interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially affecting various biochemical processes.
Cellular Effects
Related sulfonamides have been shown to have effects on various types of cells and cellular processes . For instance, some sulfonamides can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. It is likely that it exerts its effects at the molecular level through interactions with biomolecules. This could involve binding interactions with proteins or enzymes, leading to changes in their activity .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 148-150°C . This suggests that it is relatively stable under normal laboratory conditions.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. The use of related sulfonamides in animals has been documented .
Metabolic Pathways
It is known that sulfonamides can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that sulfonamides can interact with various transporters and binding proteins .
Subcellular Localization
It is known that sulfonamides can interact with various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobenzenesulfonamide typically involves the chlorination of benzenesulfonamide. One common method includes the reaction of benzenesulfonamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or recrystallization techniques using solvents like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of 3-chlorobenzenesulfonic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
3-Chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
3-Chlorobenzenesulfonamide can be compared with other similar compounds, such as:
Benzenesulfonamide: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
4-Chlorobenzenesulfonamide: The chlorine atom is substituted at the fourth position, which can lead to different reactivity and biological activity.
2-Chlorobenzenesulfonamide: The chlorine atom is substituted at the second position, affecting its chemical and biological properties.
Uniqueness: The unique positioning of the chlorine atom at the third position in this compound imparts distinct chemical reactivity and biological activity compared to its isomers and other benzenesulfonamide derivatives.
Properties
IUPAC Name |
3-chlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYQJNPRQUFCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333989 | |
Record name | 3-Chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17260-71-8 | |
Record name | 3-Chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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